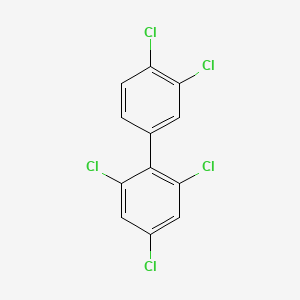

2,3',4,4',6-Pentachlorobiphenyl

Descripción

The exact mass of the compound 2,3',4,4',6-Pentachlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.23e-08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3',4,4',6-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,4',6-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEQTHQGPZKTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074185 | |

| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-17-9 | |

| Record name | 2,3′,4,4′,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB 119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRA124HZZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Toxicity Profile and Health Impacts of 2,3',4,4',6-Pentachlorobiphenyl (PCB-119): A Technical Whitepaper

Executive Summary

2,3',4,4',6-pentachlorobiphenyl (PCB-119, CAS: 56558-17-9) is a highly persistent, bioaccumulative environmental toxicant belonging to the class of non-dioxin-like polychlorinated biphenyls (NDL-PCBs). For drug development professionals and toxicologists, understanding the mechanistic divergence between dioxin-like PCBs (DL-PCBs) and NDL-PCBs is critical. While DL-PCBs primarily drive toxicity via the Aryl hydrocarbon receptor (AhR), PCB-119 exerts its pathogenic effects through calcium dysregulation, neurotransmitter receptor modulation, and alternative nuclear receptor activation. This whitepaper synthesizes the molecular etiology, health impacts, and standardized experimental protocols for evaluating PCB-119 toxicity.

Physicochemical Profile & Structural Classification

PCB-119 contains five chlorine atoms positioned at 2, 3', 4, 4', and 6 on the biphenyl rings. The presence of multiple chlorine substitutions at the ortho positions (specifically 2 and 6) creates severe steric hindrance, preventing the molecule from adopting a coplanar conformation[1]. This di-ortho structural topology is the definitive feature that classifies PCB-119 as an NDL-PCB. Consequently, it exhibits negligible binding affinity for the AhR, effectively bypassing the classical CYP1A1-mediated toxicity pathway[1][2].

Primary Mechanisms of Toxicity

As an Application Scientist, I emphasize that evaluating PCB-119 requires shifting focus from classical dioxin assays to neuro- and hepato-specific high-throughput screens. The toxicity of PCB-119 is driven by three distinct molecular axes:

Calcium Dysregulation via Ryanodine Receptors (RyR)

NDL-PCBs are potent sensitizers of the Ryanodine Receptor (RyR), an intracellular calcium release channel located on the endoplasmic/sarcoplasmic reticulum[3]. PCB-119 binds to the FKBP12-RyR complex, stabilizing the channel in an open conformation. This causes a rapid, unregulated efflux of Ca2+ into the cytosol[3]. In neurons, this chronic elevation of intracellular calcium hyperactivates Ca2+-dependent signaling cascades, leading to aberrant dendritic arborization and altered synaptic plasticity[4].

Nuclear Receptor Activation (CAR and PXR)

In hepatic tissues, PCB-119 acts as an agonist for the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR)[5][6]. Activation of these nuclear receptors leads to the robust transcriptional induction of Phase I drug-metabolizing enzymes, specifically CYP2B10 (via CAR) and CYP3A11 (via PXR)[2][5]. This mechanism is highly relevant for drug development, as PCB-119 exposure can drastically alter the pharmacokinetic profiles of co-administered therapeutics and endogenous steroid hormones.

GABA_A Receptor Modulation

NDL-PCBs directly interfere with inhibitory neurotransmission. Research demonstrates that specific NDL-PCBs act as partial or full agonists at human GABA_A receptors[7]. By binding to allosteric sites on the receptor, they potentiate chloride (Cl-) influx in the presence of GABA, or activate the channel independently of the endogenous ligand, leading to severe neurobehavioral anomalies[7].

Caption: Molecular signaling pathways of PCB-119 mediating neurotoxicity and hepatotoxicity.

Health Impacts & Toxicological Endpoints

The molecular interactions of PCB-119 manifest in several severe clinical and toxicological endpoints:

-

Neurodevelopmental Toxicity: The disruption of RyR-mediated calcium homeostasis and GABAergic signaling during critical developmental windows leads to cognitive deficits, motor dysfunction, and phenotypes mirroring neurodevelopmental disorders[3][4].

-

Hepatotoxicity and Metabolic Disruption: Chronic activation of CAR/PXR by NDL-PCBs induces hepatomegaly and dysregulates lipid metabolism[2]. Furthermore, NDL-PCBs have been shown to induce oxidative stress by significantly reducing the activity of critical antioxidant enzymes, such as Paraoxonase 1 (PON1), in the liver and serum[8].

-

Endocrine Disruption: The upregulation of hepatic Phase II enzymes accelerates the clearance of circulating thyroid hormones, leading to secondary hypothyroidism, which further exacerbates neurodevelopmental delays[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality rather than mere correlation.

Protocol 1: Intracellular Calcium Dynamics Assay (RyR Sensitization)

Objective: Quantify PCB-119-induced Ca2+ efflux from the endoplasmic reticulum in primary neurons. Rationale: Fluo-4 AM is utilized due to its high dynamic range and minimal phototoxicity, allowing real-time tracking of rapid Ca2+ transients.

-

Cell Preparation: Culture primary rat hippocampal neurons on poly-D-lysine coated glass-bottom dishes for 10-14 days in vitro (DIV) to ensure mature synaptic networks.

-

Dye Loading: Incubate neurons with 3 µM Fluo-4 AM and 0.1% Pluronic F-127 in artificial cerebrospinal fluid (aCSF) for 45 minutes at 37°C. (Causality note: Pluronic F-127 is critical to prevent dye compartmentalization, ensuring accurate cytosolic readings).

-

De-esterification: Wash cells three times with aCSF and incubate for 20 minutes to allow complete cleavage of the AM ester, trapping the active fluorophore intracellularly.

-

Baseline Acquisition: Image using a confocal microscope (488 nm excitation) at 1 Hz for 2 minutes to establish baseline spontaneous Ca2+ oscillations.

-

Acute Exposure & Validation: Perfuse PCB-119 (0.1 µM – 10 µM) into the bath and record for 10 minutes. (Self-Validation Step: Conclude the assay by adding 10 mM Caffeine, a known RyR agonist. If the caffeine fails to elicit a massive Ca2+ spike, the ER stores were either depleted or the cells are non-viable, invalidating the run).

Caption: Step-by-step workflow for intracellular calcium imaging in primary neurons.

Protocol 2: Transcriptomic Profiling of Hepatic CAR/PXR Activation

Objective: Measure the downstream transcriptional induction of xenobiotic metabolizing enzymes following PCB-119 exposure.

-

Hepatocyte Dosing: Expose primary human or murine hepatocytes to vehicle (0.1% DMSO) or PCB-119 (1-50 µM) for 24 and 48 hours.

-

RNA Isolation: Lyse cells using TRIzol reagent. Extract total RNA and quantify via spectrophotometry (A260/280 ratio must be >1.8 for purity validation).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random hexamers.

-

qPCR Analysis: Perform quantitative PCR using SYBR Green. Target genes: CYP2B10 (CAR activation marker) and CYP3A11 (PXR activation marker)[5].

-

Normalization: Normalize threshold cycle (Ct) values against a validated housekeeping gene (e.g., GAPDH or ACTB) using the 2^(-ΔΔCt) method. (Causality note: A dose-dependent increase in CYP2B10/CYP3A11 mRNA confirms nuclear receptor agonism by PCB-119).

Quantitative Data Summary

Table 1: Comparative Toxicological Profile of PCB Classes

| Parameter | Dioxin-Like PCBs (e.g., PCB-126) | Non-Dioxin-Like PCBs (e.g., PCB-119) |

| Structural Conformation | Coplanar (Non-ortho / Mono-ortho) | Non-coplanar (Di-ortho substituted) |

| Primary Target Receptor | Aryl hydrocarbon Receptor (AhR) | RyR, CAR, PXR, GABA_A |

| Key Enzyme Induction | CYP1A1, CYP1A2 | CYP2B10, CYP3A11 |

| Primary Toxicity | Immunotoxicity, Carcinogenesis | Neurotoxicity, Endocrine Disruption |

| Effect on PON1 Activity | Increases (Compensatory) | Significantly Decreases |

Table 2: PCB-119 Target Receptors and Downstream Effectors

| Target Receptor | Cellular Location | Functional Consequence of PCB-119 Binding | Pathological Outcome |

| Ryanodine Receptor (RyR) | Endoplasmic Reticulum | Increased open probability; Ca2+ leakage | Altered synaptogenesis, Neurotoxicity |

| CAR / PXR | Nucleus (Hepatic) | Transcriptional activation of Phase I/II enzymes | Altered drug metabolism, Hepatomegaly |

| GABA_A Receptor | Post-synaptic Membrane | Potentiation of Cl- influx | Inhibitory signaling disruption |

Conclusion

PCB-119 represents a critical subset of environmental toxicants that bypass classical dioxin-mediated pathways. By agonizing RyR, CAR, PXR, and GABA_A receptors, it orchestrates a complex cascade of neurodevelopmental and hepatic disruptions. For drug development professionals, understanding the pharmacokinetic liabilities induced by NDL-PCBs—specifically the robust induction of CYP2B and CYP3A families—is paramount when assessing environmental variables in clinical trial populations. Rigorous, self-validating assays remain the gold standard for characterizing these non-canonical toxicological profiles.

Sources

- 1. epa.gov [epa.gov]

- 2. The Transcriptional Effects of PCB118 and PCB153 on the Liver, Adipose Tissue, Muscle and Colon of Mice: Highlighting of Glut4 and Lipin1 as Main Target Genes for PCB Induced Metabolic Disorders | PLOS One [journals.plos.org]

- 3. osti.gov [osti.gov]

- 4. Frontiers | Developmental Exposure to a Human-Relevant Polychlorinated Biphenyl Mixture Causes Behavioral Phenotypes That Vary by Sex and Genotype in Juvenile Mice Expressing Human Mutations That Modulate Neuronal Calcium [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Bioremediation of 2,3',4,4',6-Pentachlorobiphenyl (PCB 119) in Soil: Metabolic Pathways and Experimental Workflows

Executive Summary

The environmental persistence of polychlorinated biphenyls (PCBs) remains a critical challenge in soil toxicology and bioremediation. Among these, 2,3',4,4',6-pentachlorobiphenyl (PCB 119) represents a uniquely recalcitrant congener due to its high degree of chlorination and asymmetric, di-ortho substitution pattern. This in-depth technical guide synthesizes the mechanistic biology of PCB 119 degradation with field-proven, self-validating experimental protocols. By leveraging a sequential anaerobic-aerobic metabolic pathway, researchers can effectively bypass the thermodynamic barriers that prevent direct aerobic mineralization of highly chlorinated congeners.

Structural Recalcitrance of PCB 119

PCB 119 is a pentachlorinated biphenyl characterized by chlorine substitutions at the 2, 3', 4, 4', and 6 positions[1]. Its resistance to biological degradation is dictated by two primary structural features:

-

High Electron Density: The presence of five electron-withdrawing chlorine atoms severely depletes the electron density of the biphenyl rings, rendering them highly resistant to electrophilic attack by aerobic oxygenase enzymes[2].

-

Di-ortho Substitution (Positions 2 and 6): Chlorines at the ortho positions induce severe steric hindrance, preventing the two phenyl rings from assuming a coplanar configuration[3][4]. This non-coplanarity physically prevents the molecule from fitting into the active sites of many conventional ring-hydroxylating dioxygenases.

Because of these factors, PCB 119 cannot be efficiently utilized as a primary carbon or energy source by most aerobic bacteria, necessitating a biphasic degradation strategy[2][5].

Biphasic Metabolic Degradation Pathways

To achieve complete mineralization of PCB 119, soil microbiomes typically rely on a synergistic co-metabolism involving strictly anaerobic and aerobic microbial consortia[2].

Phase 1: Anaerobic Reductive Dechlorination

In the anoxic microenvironments of contaminated soil, highly chlorinated PCBs act as terminal electron acceptors in a process known as organohalide respiration[2][6]. Anaerobic bacteria (e.g., members of the Chloroflexi phylum) utilize reductive dehalogenases (RDases) to sequentially strip chlorines from the biphenyl backbone[6].

-

Causality: Reductive dechlorination preferentially targets meta and para chlorines (positions 3', 4, and 4' in PCB 119)[6]. By replacing these chlorines with hydrogen, the molecule is converted into lower chlorinated congeners (e.g., di- or trichlorobiphenyls). This critical step reduces steric hindrance and restores electron density to the aromatic rings, priming them for Phase 2[2].

Phase 2: Aerobic Biphenyl Dioxygenase (BPDO) Pathway

Once dechlorinated, the lower-chlorinated intermediates diffuse into oxic soil zones where aerobic bacteria (e.g., Pseudomonas, Microbacterium) initiate oxidative ring cleavage via the Biphenyl (BP) upper-degradation pathway[7][8].

-

BphA (Terminal Dioxygenase): Introduces molecular oxygen to the less chlorinated ring, forming a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative[7].

-

BphB (Dehydrogenase): Restores aromaticity by dehydrogenating the intermediate to a dihydroxybiphenyl.

-

BphC (Dioxygenase): Catalyzes the meta-cleavage of the aromatic ring, yielding a yellow intermediate (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid)[9].

-

BphD (Hydrolase): Cleaves the intermediate into chlorobenzoic acids and aliphatic pentanoic acid derivatives, which are subsequently channeled into the TCA cycle for complete mineralization[2][7].

Biphasic anaerobic-aerobic metabolic degradation pathway of PCB 119.

Experimental Workflows: Self-Validating Protocols

To accurately quantify the degradation of PCB 119 and avoid false positives caused by abiotic losses (e.g., volatilization or irreversible soil sorption), researchers must employ rigorously controlled, self-validating microcosm assays.

Protocol: Sequential Anaerobic-Aerobic Soil Microcosm

Step 1: Soil Spiking and Aging

-

Action: Sieve field-collected soil (2 mm) and spike with PCB 119 (10 mg/kg) dissolved in acetone.

-

Causality: The soil must be left in a fume hood until the acetone is completely volatilized. If residual acetone remains, it acts as a preferential, easily degradable carbon source for the microbiome, artificially delaying the metabolic attack on the PCB[10].

Step 2: Anaerobic Organohalide Respiration Phase

-

Action: Slurry the spiked soil with a reduced mineral salt medium (1:3 w/v). Supplement with an electron donor (e.g., nanoscale zero-valent iron, ZVI) to stimulate reductive dechlorination[11]. Purge the headspace with N₂/CO₂ and seal with butyl rubber stoppers. Incubate in the dark at 25°C for 60–120 days.

Step 3: Aerobic Bioaugmentation Phase

-

Action: Open the microcosms in a sterile environment. Bioaugment the soil with a known aerobic degrader, such as Pseudomonas CH07 or Microbacterium paraoxydans, which express the necessary Bph enzymes[8][9]. Incubate on a rotary shaker (150 rpm) for 30–60 days to maximize oxygen mass transfer.

Step 4: Extraction and GC-MS/MS Quantification

-

Action: Lyophilize the soil. Spike the sample with a ¹³C-labeled PCB 119 internal standard. Perform Soxhlet extraction using a Hexane:Acetone (1:1 v/v) solvent system for 16 hours[12].

-

Self-Validation: Hexane efficiently solubilizes the hydrophobic PCBs, while acetone disrupts polar water-soil interactions, ensuring total recovery[12]. The ¹³C-internal standard accounts for matrix suppression during GC-MS/MS analysis. If internal standard recovery falls below 70%, the extraction is deemed invalid and must be repeated, ensuring absolute data trustworthiness.

Self-validating sequential microcosm workflow for PCB 119 analysis.

Quantitative Data Summary

The degradation kinetics of pentachlorobiphenyls vary significantly based on the microbial agent and the environmental conditions. Table 1 summarizes recent benchmark data for PeCB degradation in soil and liquid media.

Table 1: Comparative Degradation Efficiencies of Pentachlorobiphenyls

| Congener / Target | Biological Agent | Environment / Treatment | Degradation Efficiency | Timeframe | Ref |

| PCB 119 (2,3',4,4',6-PeCB) | Pseudomonas CH07 | Aerobic Marine/Soil | 19.66% | 40 hours | [9] |

| PCB 119 (2,3',4,4',6-PeCB) | Anabaena PD-1 | Aerobic Paddy Soil | 20.00% | 25 days | [13] |

| PCB 101 (2,2',4,5,5'-PeCB) | Pd/Fe + Aerobic Bacteria | Sequential Catalytic-Aerobic | >80.00% | 14 days | [14] |

| PentaCB (Unspecified) | Microbacterium paraoxydans | Aerobic (Enzymatic) | 23.90% | 4 hours | [8] |

| Aroclor 1254 (PeCB rich) | Fusarium solani P-1 | Aerobic Soil | 64.15% (Avg) | 7-10 days | [10] |

Note: Pure aerobic degradation of highly chlorinated congeners like PCB 119 caps at ~20% due to steric hindrance[9]. Sequential treatments (e.g., Pd/Fe catalysis followed by aerobic degradation) drastically improve efficiency to >80%[14].

Conclusion

The metabolic degradation of 2,3',4,4',6-pentachlorobiphenyl in soil is a complex, multi-tiered process. Direct aerobic oxidation is severely limited by the congener's di-ortho substitution and high electron-withdrawing capacity. However, by engineering soil microbiomes to sequentially leverage anaerobic reductive dechlorination followed by aerobic Biphenyl Dioxygenase (BPDO) pathways, researchers can achieve near-complete mineralization. Adhering to strict, self-validating analytical protocols—such as complete solvent evaporation during spiking and the use of isotope dilution mass spectrometry—is paramount to generating trustworthy degradation kinetics in the field of environmental toxicology.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. accustandard.com [accustandard.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Predominant Biphenyl Dioxygenase From Legacy Polychlorinated Biphenyl (PCB)-Contaminated Soil Is a Part of Unusual Gene Cluster and Transforms Flavone and Flavanone [frontiersin.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [drs.nio.res.in]

- 10. CN100557008C - Fusarium solani P-1 strain and its application for degrading polychlorinated biphenyls - Google Patents [patents.google.com]

- 11. Enhanced reductive dechlorination of polychlorinated biphenyl-contaminated soil by in-vessel anaerobic composting with zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of pentachlorobiphenyl by a sequential treatment using Pd coated iron and an aerobic bacterium (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2,3',4,4',6-pentachlorobiphenyl in mammalian cell models

[label="Fluo-4 AM Dye

Figure 1: Divergent non-dioxin-like signaling pathways activated by PCB 119 in mammalian cells.

Self-Validating Experimental Methodologies

To rigorously investigate the mechanism of action of PCB 119, experimental designs must actively isolate AhR-independent pathways from generalized cellular stress responses. The following protocols are designed as self-validating systems.

Protocol 1: Live-Cell Quantification of RyR-Mediated Calcium Transients

This workflow utilizes high-temporal-resolution confocal microscopy to capture acute calcium dysregulation in neuronal models.

-

Cell Preparation: Culture PC12 cells or primary rat cortical neurons in 35mm glass-bottom imaging dishes until 70% confluent.

-

Fluorophore Loading: Incubate the cells with 2 µM Fluo-4 AM (a high-affinity Ca2+ indicator) and 0.02% Pluronic F-127 in Tyrode's buffer for 30 minutes at 37°C. Wash three times to remove extracellular dye and allow 15 minutes for complete intracellular de-esterification.

-

Pharmacological Isolation (The Control System): Divide the dishes into two cohorts. Pre-treat the experimental cohort with 10 µM Dantrolene (a specific RyR antagonist) for 15 minutes. Treat the control cohort with 0.1% DMSO vehicle.

-

Acute PCB 119 Challenge: Mount the dish on a confocal stage (37°C, 5% CO2 ). Begin imaging at 1 Hz (Ex: 488 nm, Em: 520 nm). At t=30 seconds, acutely perfuse the chamber with 5 µM PCB 119.

-

Data Quantification: Extract fluorescence intensity data and calculate the transient amplitude as ΔF/F0 .

Causality & Validation: The inclusion of Dantrolene is critical. By selectively blocking the RyR channel, we isolate the source of the Ca2+ transient. If the transient persists, it indicates off-target extracellular influx; if it is completely ablated in the Dantrolene cohort, it definitively confirms RyR as the direct mechanistic target of PCB 119.

Figure 2: Self-validating live-cell imaging workflow for quantifying PCB 119-induced calcium dysregulation.

Protocol 2: CAR/PXR-Mediated CYP2B/CYP3A Induction Assay

This protocol differentiates NDL-PCB xenobiotic metabolism from classical AhR activation.

-

Cell Model: Plate primary rat hepatocytes or HepG2 cells in 6-well plates.

-

Gene Silencing (The Control System): Transfect cells with siRNA specifically targeting CAR and PXR (experimental) or a scrambled non-targeting siRNA (control) 48 hours prior to chemical exposure [3].

-

Exposure: Treat cells with 10 µM PCB 119 for 24 hours. Include a PCB 126 (DL-PCB) cohort as a negative control for CAR/PXR activation.

-

Expression Analysis: Extract total RNA using TRIzol, synthesize cDNA, and perform RT-qPCR targeting CYP2B1, CYP3A1, and CYP1A1. Normalize against GAPDH.

Causality & Validation: Relying solely on transcriptomics is insufficient to prove CAR/PXR dependency, as cross-talk exists between nuclear receptors. The siRNA knockdown creates a self-validating system: the ablation of CYP2B/3A induction in the knockdown cohort definitively links PCB 119 to CAR/PXR activation, ruling out generalized cellular stress or AhR cross-talk[3, 5].

Comparative Mechanistic Data

To contextualize the toxicity of PCB 119, it is vital to contrast its behavior with a prototypical coplanar, dioxin-like congener (PCB 126). The structural differences dictate entirely separate biological fates.

| Mechanistic Feature | PCB 119 (Di-ortho Substituted) | PCB 126 (Non-ortho Substituted) |

| IUPAC Substitution | 2,3',4,4',6-Pentachlorobiphenyl | 3,3',4,4',5-Pentachlorobiphenyl |

| 3D Conformation | Rigid, Non-coplanar | Planar (Dioxin-like) |

| Primary Receptor Target | RyR, CAR, PXR | Aryl Hydrocarbon Receptor (AhR) |

| Induced Cytochromes | CYP2B, CYP3A | CYP1A1, CYP1A2, CYP1B1 |

| Intracellular Ca2+ Effect | Rapid efflux via RyR sensitization | Negligible acute effect |

| Tumor Promotion Mechanism | GJIC inhibition, cPLA2/AA release | AhR-mediated gene dysregulation |

Downstream Biotransformation and Metabolite Toxicity

The induction of CYP2B and CYP3A by PCB 119 acts as a double-edged sword. While intended for detoxification, these enzymes actively metabolize PCB 119 into highly reactive hydroxylated metabolites (OH-PCBs), such as 3-OH-PCB 119 and 4-OH-PCB 119 [7].

These OH-PCBs are highly resistant to further conjugation and exhibit a high binding affinity for transthyretin (TTR), the primary transport protein for thyroid hormones in human serum. By displacing thyroxine (T4) from TTR, PCB 119 metabolites induce localized hypothyroidism in developing mammalian brain models, representing a secondary, metabolism-dependent mechanism of neurodevelopmental toxicity [4, 7].

References

-

National Center for Biotechnology Information. "2,3',4,4',6-Pentachlorobiphenyl". PubChem Compound Summary. URL:[Link]

-

Machala, M., et al. "Non-dioxin-like polychlorinated biphenyls induce a release of arachidonic acid in liver epithelial cells: A partial role of cytosolic phospholipase A2 and extracellular signal-regulated kinases 1/2 signalling". Toxicology and Applied Pharmacology. URL:[Link]

-

Gährs, M., et al. "Role of the nuclear xenobiotic receptors CAR and PXR in induction of cytochromes P450 by non-dioxinlike polychlorinated biphenyls in cultured rat hepatocytes". Toxicology and Applied Pharmacology. URL:[Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Polychlorinated Biphenyls (PCBs)". Centers for Disease Control and Prevention. URL:[Link]

-

International Agency for Research on Cancer (IARC). "Polychlorinated Biphenyls and Polybrominated Biphenyls: Mechanistic and Other Relevant Data". IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. URL:[Link]

-

Pessah, I. N., et al. "Enantiomeric specificity of (-)-2,2',3,3',6,6'-hexachlorobiphenyl toward ryanodine receptor types 1 and 2". Chemical Research in Toxicology. URL:[Link]

-

Grimm, F. A., et al. "Metabolism and metabolites of polychlorinated biphenyls". Environment International. URL:[Link]

The Environmental Dynamics of PCB 119: Occurrence, Partitioning, and Analytical Methodologies in Marine Sediments

Executive Summary

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants characterized by their high toxicity, environmental recalcitrance, and propensity for bioaccumulation. Among the 209 possible congeners, 2,3',4,4',6-pentachlorobiphenyl (PCB 119) represents a highly chlorinated, asymmetric di-ortho substituted molecule[1][2]. Due to its extreme hydrophobicity, PCB 119 rapidly partitions out of the aqueous phase and sequesters into marine and estuarine sediments, which act as the ultimate global sinks for these contaminants[2]. This technical whitepaper synthesizes the physicochemical behavior, spatial distribution, microbial degradation pathways, and self-validating analytical extraction protocols required for the accurate quantification of PCB 119 in complex marine sediment matrices.

Physicochemical Profile and Sediment Partitioning Behavior

The environmental fate of PCB 119 is fundamentally dictated by its molecular structure. With five chlorine atoms distributed asymmetrically across the biphenyl rings (2,4,6-trichloro on one ring; 3,4-dichloro on the other), the molecule exhibits significant steric hindrance and high lipophilicity[1].

When introduced into marine environments via historical industrial discharge or atmospheric deposition, PCB 119 undergoes rapid hydrophobic partitioning. With a predicted XlogP of 6.6, the congener exhibits a profound affinity for particulate organic matter[1][3]. Consequently, the water column is rapidly depleted of the contaminant, while the underlying benthic sediments accumulate it. Once adsorbed to the total organic carbon (TOC) within the sediment bed, PCB 119 becomes highly persistent, acting as a continuous secondary source of exposure to benthic invertebrates and driving biomagnification up the marine food web[4].

Quantitative Data Summary

The following table summarizes the core physicochemical properties and empirical occurrence data for PCB 119.

| Parameter | Value | Reference |

| IUPAC Name | 1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | PubChem[1] |

| CAS Registry Number | 56558-17-9 | Sigma-Aldrich[5] |

| Molecular Formula | C12H5Cl5 | PubChem[1] |

| Molecular Weight | 326.4 g/mol | PubChem[1] |

| Hydrophobicity (Predicted XlogP) | 6.6 | PubChem[1] |

| Marine Sediment Concentration (Paleta Creek, CA) | 0.21 – 1.6 µg/kg | CA State Water Board[6] |

| Microbial Degradation (Pseudomonas CH07, 40h) | 19.66 ± 0.5% | NIO Research[2] |

Occurrence and Spatial Distribution

Environmental monitoring programs frequently detect PCB 119 in urbanized estuarine and marine sediments. The distribution of this congener is highly heterogeneous and is heavily influenced by localized hydrodynamic sorting of fine-grained sediments (which possess higher surface areas for adsorption) and proximity to historical outfalls[7].

For example, during the comprehensive sediment assessment of the mouths of Chollas and Paleta Creek in San Diego Bay, PCB 119 was quantified at concentrations ranging from 0.21 to 1.6 µg/kg in the sediment bed[6]. Such baseline occurrence data is critical for ecological risk assessments, as sediment-bound PCBs re-enter the food chain through ingestion by benthic organisms, eventually posing a risk to higher trophic species and human consumers[8].

Analytical Methodology: Self-Validating Extraction Protocols

The accurate quantification of trace-level PCB 119 in marine sediments is analytically challenging due to severe matrix interferences from elemental sulfur, complex lipids, and humic acids[9]. To ensure scientific integrity, the extraction workflow must employ rigorous cleanup phases and a self-validating quantification mechanism.

Step-by-Step Protocol: Sediment Extraction and HRGC-HRMS Analysis

-

Lyophilization and Homogenization: Marine sediment samples are freeze-dried to achieve <1% moisture content, then ground and sieved (e.g., 70-mesh).

-

Causality: Residual water forms a hydration shell around sediment particles, physically blocking non-polar extraction solvents from penetrating the matrix pores. Lyophilization ensures exhaustive solvent contact and extraction efficiency.

-

-

Isotope Spiking (Self-Validation): Prior to extraction, the dry sediment is spiked with a precisely known quantity of 13C12 -labeled PCB 119 internal standard.

-

Causality: The 13C12 -surrogate behaves chemically identically to the native analyte. Any physical losses incurred during the aggressive downstream cleanup steps are proportionally reflected in the surrogate's recovery. Final quantification is ratio-driven, mathematically nullifying extraction inefficiencies and ensuring absolute data integrity.

-

-

Pressurized Liquid Extraction (PLE): The homogenized sediment is extracted using a 1:1 (v/v) mixture of Hexane and Acetone at elevated temperature and pressure.

-

Causality: Acetone disrupts any remaining polar interactions between the sediment and the analyte, while hexane efficiently solubilizes the highly hydrophobic PCB 119[9].

-

-

Desulfurization: The raw extract is treated with activated granular copper.

-

Causality: Marine anoxic sediments are rich in elemental sulfur, which co-elutes with PCBs and severely suppresses ionization in the mass spectrometer source. Copper reacts aggressively with elemental sulfur to form insoluble copper sulfide (CuS), effectively removing the interference[9].

-

-

Acidic Silica Gel Cleanup: The desulfurized extract is passed through a multi-layer silica column impregnated with concentrated sulfuric acid.

-

Causality: Sulfuric acid oxidizes and destroys reactive organic co-extractants (e.g., lipids, humic substances) while leaving the highly stable, fully chlorinated biphenyl rings of PCB 119 completely intact[9].

-

-

Quantification via HRGC-HRMS: The purified extract is concentrated and analyzed using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (e.g., EPA Method 1668)[9].

Analytical workflow for the extraction and quantification of PCB 119 from marine sediment matrices.

Bioremediation and Microbial Degradation

Highly chlorinated biphenyls are historically considered recalcitrant to biological breakdown due to steric hindrance and the strong electron-withdrawing nature of multiple chlorine atoms. However, specific marine microbial consortia have evolved specialized degradative capabilities.

The marine bacterium Pseudomonas CH07, isolated from estuarine environments, possesses enzymatic pathways capable of aerobically degrading highly chlorinated congeners[2]. In controlled laboratory assays, Pseudomonas CH07 successfully degraded 19.66% (±0.5%) of 2,3',4,4',6-pentachlorobiphenyl within a 40-hour period[2]. This degradation is highly significant because asymmetric di-ortho substituted PCBs typically resist attack by standard ring-cleavage dioxygenases. The ability of indigenous marine bacteria to metabolize these compounds provides a critical pathway for natural attenuation in contaminated sediment sinks[2].

Environmental fate, sediment partitioning, and microbial degradation pathways of PCB 119.

Conclusion

The occurrence of 2,3',4,4',6-pentachlorobiphenyl (PCB 119) in marine sediments highlights the long-term environmental legacy of industrial PCB usage. While its extreme hydrophobicity drives it out of the water column and into benthic sinks, it remains a persistent threat to marine food webs. However, advancements in isotope-dilution HRGC-HRMS methodologies now allow for highly accurate, self-validating quantification of this congener, even in heavily matrixed sediments. Furthermore, the discovery of specialized marine microbes like Pseudomonas CH07 offers promising avenues for the bioremediation of these historically recalcitrant pollutants.

References

- PubChem. "2,3',4,4',6-Pentachlorobiphenyl - Chemical and Physical Properties." National Institutes of Health (NIH).

- He, et al. "Occurrence, spatial distribution, sources, and risks of polychlorinated biphenyls and heavy metals in surface sediments..." Environmental Science and Pollution Research.

- Université du Luxembourg. "PubChemLite: 2,3,4,4',6-pentachlorobiphenyl (C12H5Cl5).

- California State Water Resources Control Board. "SEDIMENT ASSESSMENT STUDY FOR THE MOUTHS OF CHOLLAS AND PALETA CREEK, SAN DIEGO PHASE I REPORT.

- Sigma-Aldrich. "2,3',4,4',6-Pentachlorobiphenyl | 56558-17-9.

- National Institute of Oceanography (NIO). "Aerobic degradation of highly chlorinated PCBs by a marine bacterium, Pseudomonas CH07.

- Southern California Coastal Water Research Project. "Sediment Chemistry - SCCWRP.

- National Research Council. "A Risk-Management Strategy for PCB-Contaminated Sediments: Appendix F." The National Academies Press.

- Environment Canada. "THE ASSESSEMENT OF SEDIMENT PCB CONTAMINATION AND BIOLOGICAL IMPACTS IN LYONS CREEK EAST.

Sources

- 1. 2,3',4,4',6-Pentachlorobiphenyl | C12H5Cl5 | CID 63083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [drs.nio.res.in]

- 3. PubChemLite - 2,3,4,4',6-pentachlorobiphenyl (C12H5Cl5) [pubchemlite.lcsb.uni.lu]

- 4. ourniagarariver.ca [ourniagarariver.ca]

- 5. 2,3',4,4',6-Pentachlorobiphenyl | 56558-17-9 [sigmaaldrich.com]

- 6. waterboards.ca.gov [waterboards.ca.gov]

- 7. ftp.sccwrp.org [ftp.sccwrp.org]

- 8. nomresearch.cn [nomresearch.cn]

- 9. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

Comprehensive Analytical and Toxicological Profiling of 2,3',4,4',6-Pentachlorobiphenyl (PCB 119)

Target Audience: Researchers, Analytical Scientists, and Toxicologists Document Type: Technical Whitepaper

Executive Summary

Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that pose significant challenges in environmental monitoring and toxicological assessments. Among the 209 congeners, 2,3',4,4',6-pentachlorobiphenyl (PCB 119) is heavily scrutinized due to its specific ortho-substituted structure and non-dioxin-like (NDL) toxicity. For analytical scientists and toxicologists, the precise differentiation of this congener from isobaric interferences relies entirely on High-Resolution Mass Spectrometry (HRMS). This whitepaper details the fundamental mass properties of PCB 119, establishes a self-validating analytical workflow for its quantification, and maps its toxicological impact pathways.

Chemical Identity: Molecular Weight vs. Exact Mass

In mass spectrometry, distinguishing between the average molecular weight and the exact monoisotopic mass is the foundational step for method development.

-

Molecular Weight (326.43 g/mol ): This value reflects the weighted average of all naturally occurring isotopes of carbon, hydrogen, and chlorine. It is strictly used for gravimetric standard preparation and stoichiometric dosing in in vitro assays.

-

Exact Mass / Monoisotopic Mass (323.8834 Da): This is the calculated mass using only the most abundant, stable isotopes ( 12 C, 1 H, and 35 Cl). In HRMS, targeting the exact mass allows the instrument to resolve PCB 119 from co-eluting matrix components that may share a similar nominal mass but possess a different mass defect .

Because PCB 119 contains five chlorine atoms, its mass spectrum exhibits a wide isotopic cluster. While the monoisotopic peak ( 35 Cl 5 ) is at m/z 323.8834, the high natural abundance of 37 Cl (24.22%) makes the M+2 or M+4 peaks the most intense in the cluster.

Quantitative Data Summary

| Property | Value | Scientific Relevance |

| IUPAC Name | 1,3,5-trichloro-2-(3,4-dichlorophenyl)benzene | Standardized nomenclature. |

| Molecular Formula | C 12 H 5 Cl 5 | Defines isotopic distribution pattern. |

| CAS Registry Number | 56558-17-9 | Unique identifier for reference standards . |

| Molecular Weight | 326.43 g/mol | Used for volumetric/gravimetric calculations. |

| Exact (Monoisotopic) Mass | 323.8834 Da | Primary target for HRMS identification . |

| Precursor Adduct [M]+ | 323.8828 m/z | Target ion in APCI/EI positive mode. |

| XLogP3 (Lipophilicity) | 6.5 | Predicts high bioaccumulation in lipid tissues. |

Self-Validating Experimental Protocol: GC-HRMS Quantification

To ensure absolute scientific integrity, the quantification of PCB 119 must employ a self-validating system —specifically, the use of Isotope Dilution Mass Spectrometry (IDMS). By introducing a 13 C-labeled internal standard prior to extraction, any analyte loss or matrix suppression is automatically corrected, validating the recovery of every single sample.

Step-by-Step Methodology

-

Isotope Spiking (Self-Validation):

-

Action: Homogenize 5.0 g of the biological/environmental matrix. Spike precisely 10.0 ng of 13 C 12 -PCB 119 internal standard into the sample.

-

Causality: The 13 C-labeled analog shares identical physicochemical properties with native PCB 119. It will co-elute chromatographically and experience identical ionization dynamics, serving as an absolute internal baseline for recovery calculations.

-

-

Accelerated Solvent Extraction (ASE):

-

Action: Extract the matrix using Hexane/Acetone (1:1 v/v) at 100°C and 1500 psi for 3 static cycles.

-

Causality: High pressure maintains the solvents in a liquid state above their boiling points, drastically lowering solvent viscosity and accelerating the desorption of highly lipophilic (XLogP3 = 6.5) PCBs from complex matrices.

-

-

Multi-Layer Silica Gel Clean-up:

-

Action: Pass the concentrated extract through a column layered with acid-modified (H 2 SO 4 ) and base-modified (KOH) silica gel, eluting with pure hexane.

-

Causality: The aggressive acidic and basic layers destructively oxidize and saponify matrix lipids and biopolymers. PCB 119's highly stable aromatic rings pass through unaffected, preventing mass spectrometer source fouling.

-

-

GC-HRMS Acquisition:

-

Action: Inject 1 µL onto a 30m Rxi-5Sil MS column coupled to a QTOF mass spectrometer utilizing Atmospheric Pressure Chemical Ionization (APCI). Target the exact mass m/z 323.8834.

-

Causality: APCI is a "softer" ionization technique than traditional Electron Ionization (EI), minimizing fragmentation and preserving the intact radical cation [M] +∙ for maximum sensitivity at the exact mass.

-

Step-by-step GC-HRMS analytical workflow for exact mass detection of PCB 119.

Toxicological Profile and Biological Impact

In toxicological assessments, PCBs are broadly categorized into "dioxin-like" (dl-PCBs) and "non-dioxin-like" (NDL-PCBs). PCB 119 is classified as an NDL-PCB .

Causality of Toxicity: The presence of two bulky chlorine atoms at the ortho positions (positions 2 and 6 on the biphenyl rings) sterically hinders the molecule from adopting a flat, coplanar conformation. Because it cannot flatten out, PCB 119 cannot effectively bind to the Aryl hydrocarbon Receptor (AhR). Instead, its toxicity is mediated through AhR-independent pathways, such as the disruption of intracellular calcium homeostasis, oxidative stress generation, and direct interference with photosynthetic machinery in primary producers.

Ecotoxicological Impact on Primary Producers

Recent high-resolution fluorimetry studies have demonstrated the profound impact of PCB 119 on the green microalgae Chlorella sorokiniana. Exposure to trace concentrations (as low as 0.05 μg/mL) induces a rapid and severe physiological stress response . The toxicant directly targets the thylakoid membranes, causing a dramatic decrease in the quantum yield of Photosystem II (PSII) photochemistry. This leads to chlorophyll bleaching and widespread cell death. However, evolutionary acclimation is observed: a minor subpopulation (2-3%) retains high PSII activity (Fv/Fm > 0.7), allowing the culture to eventually recover once the toxicant pressure stabilizes.

Toxicological impact pathway of PCB 119 on Chlorella sorokiniana microalgae.

Conclusion

For researchers and drug development professionals evaluating environmental background contamination, the precise characterization of PCB 119 is non-negotiable. By leveraging the exact monoisotopic mass (323.8834 Da) and the unique pentachloro isotopic signature, highly selective HRMS protocols can be engineered. Understanding the AhR-independent toxicological pathways of NDL-PCBs like PCB 119 further enables the development of targeted therapeutic and bioremediation strategies.

References

-

PubChem. "2,3',4,4',6-Pentachlorobiphenyl Compound Summary." National Center for Biotechnology Information. Available at:[Link]

-

NIST Chemistry WebBook. "1,1'-Biphenyl, 2,3',4,4',6-Pentachloro-." National Institute of Standards and Technology. Available at:[Link]

-

KEGG COMPOUND Database. "C18116: C12H5Cl5." Kyoto Encyclopedia of Genes and Genomes. Available at:[Link]

-

Ptushenko, V. V., et al. "Acclimation Response of Green Microalgae Chlorella Sorokiniana to 2,3',4,4',6-Pentachlorobiphenyl." Photochemistry and Photobiology, 2023. Available at:[Link]

An In-depth Technical Guide to the In Vivo Toxicokinetics of 2,3',4,4',6-Pentachlorobiphenyl (PCB-104)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Understanding PCB-104 Toxicokinetics

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries, continue to pose a significant environmental and human health risk due to their stability and bioaccumulation.[1][2] 2,3',4,4',6-Pentachlorobiphenyl, designated as PCB-104, is a specific congener of concern. A thorough understanding of its in vivo toxicokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for accurate risk assessment and the development of potential therapeutic interventions.

This guide provides a comprehensive overview of the in vivo toxicokinetics of PCB-104, synthesizing established scientific principles with practical, field-proven experimental insights. We will delve into the causal relationships behind experimental design choices, ensuring a robust and self-validating approach to studying this compound.

Core Principles of PCB-104 Toxicokinetics

The toxicokinetic profile of a PCB congener is largely dictated by its chlorination pattern. For PCB-104, the presence of five chlorine atoms and their specific positions on the biphenyl rings influence its lipophilicity, susceptibility to metabolic enzymes, and ultimately its persistence in biological systems.

The journey of PCB-104 through a biological system can be conceptualized in four key phases:

-

Absorption: The process by which PCB-104 enters the bloodstream from the site of exposure (e.g., gastrointestinal tract, skin, or lungs).

-

Distribution: The reversible transfer of PCB-104 from the bloodstream to various tissues and organs. Due to its lipophilic nature, it tends to accumulate in adipose tissue.[1]

-

Metabolism (Biotransformation): The chemical modification of PCB-104 by enzymes, primarily in the liver, to form more water-soluble metabolites that can be more easily excreted.[3]

-

Excretion: The removal of PCB-104 and its metabolites from the body, primarily through feces and urine.[4]

Experimental Design for an In Vivo Toxicokinetic Study of PCB-104

A well-designed in vivo study is the cornerstone of accurately characterizing the toxicokinetics of PCB-104. The following sections outline the critical considerations and a detailed protocol.

Rationale for Animal Model Selection

The choice of animal model is a critical decision that directly impacts the translatability of the findings to human health. The Sprague-Dawley rat is a commonly used and well-characterized model in toxicology and pharmacokinetic studies.[5][6] Its metabolic pathways for xenobiotics, including PCBs, have been extensively studied, providing a robust baseline for comparison.[7]

Dosing Regimen: Justification and Protocol

The route and dose of administration should mimic potential human exposure scenarios as closely as possible. For PCBs, oral exposure through contaminated food is a primary route.

Protocol: Oral Gavage Dosing

-

Preparation of Dosing Solution: Dissolve a precise amount of PCB-104 in a suitable vehicle, such as corn oil, to a final concentration that allows for accurate administration based on the animal's body weight. The use of a vehicle is necessary due to the lipophilic nature of PCB-104.

-

Animal Acclimation: Allow rats to acclimate to the housing conditions for at least one week prior to the study to minimize stress-related physiological changes.

-

Dosing: Administer a single bolus dose of the PCB-104 solution via oral gavage. This method ensures that a precise amount of the compound is delivered directly to the stomach. A low-dose study is often more relevant to environmental exposure levels.[6]

Sample Collection Strategy: A Timeline for Capturing the Full Toxicokinetic Profile

A well-planned sample collection schedule is essential to capture the absorption, distribution, and elimination phases of PCB-104's toxicokinetic profile.

Table 1: Sample Collection Schedule

| Time Point | Blood | Liver | Adipose Tissue | Urine | Feces |

| Pre-dose (0 h) | ✓ | ✓ | ✓ | ||

| 1 h | ✓ | ||||

| 4 h | ✓ | ||||

| 8 h | ✓ | ||||

| 24 h | ✓ | ✓ | ✓ | ✓ | ✓ |

| 48 h | ✓ | ✓ | ✓ | ||

| 72 h | ✓ | ✓ | ✓ | ||

| 7 days | ✓ | ✓ | ✓ | ✓ | ✓ |

| 14 days | ✓ | ✓ | ✓ | ✓ | ✓ |

| 28 days | ✓ | ✓ | ✓ | ✓ | ✓ |

Rationale:

-

Early time points (1-8h): Capture the absorption phase and initial distribution.

-

Mid-range time points (24-72h): Characterize the distribution and early elimination phases.

-

Late time points (7-28 days): Define the terminal elimination phase and assess tissue accumulation.

Analytical Methodology: Quantifying PCB-104 and its Metabolites

Accurate quantification of PCB-104 and its metabolites in complex biological matrices is a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[8][9]

Sample Preparation: Extracting Analytes from Biological Matrices

-

Homogenization: Homogenize tissue samples (liver, adipose) in a suitable solvent.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Extract PCB-104 and its metabolites from the homogenate or plasma/urine using an appropriate organic solvent or SPE cartridge.[10]

-

Cleanup: Remove interfering lipids and other endogenous compounds using techniques like Florisil column chromatography.[11]

-

Concentration and Derivatization: Concentrate the extract and derivatize hydroxylated metabolites to improve their chromatographic properties.

Instrumental Analysis: GC-MS/MS for High Sensitivity and Selectivity

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides the necessary sensitivity and selectivity to detect and quantify low levels of PCB-104 and its metabolites in the presence of co-extracted biological components.[8] The use of an isotope-labeled internal standard, such as ¹³C-PCB-104, is crucial for accurate quantification by correcting for matrix effects and variations in extraction efficiency.[8]

Toxicokinetic Profile of PCB-104

Absorption

Following oral administration, PCB-104 is readily absorbed from the gastrointestinal tract due to its lipophilicity. The bioavailability can be influenced by the composition of the soil or food matrix.[5]

Distribution

Once absorbed, PCB-104 is distributed throughout the body via the bloodstream. Due to its high lipophilicity, it preferentially partitions into adipose tissue, which acts as a long-term storage reservoir.[4] Lower levels are found in more perfused tissues like the liver and muscle.[6]

Metabolism: The Biotransformation of PCB-104

Metabolism is a critical determinant of the persistence and toxicity of PCB-104. The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role.[1][3][12]

Phase I Metabolism: Hydroxylation

The initial and rate-limiting step in PCB metabolism is hydroxylation, catalyzed by CYP enzymes.[3] For PCB-104, this process primarily involves the insertion of a hydroxyl (-OH) group onto the biphenyl rings, forming various hydroxylated metabolites (OH-PCBs).[13] The specific CYP isoforms involved can vary between species.[1] In rodents, CYP2B enzymes are known to be important in the metabolism of certain PCBs.[12][14][15]

Phase II Metabolism: Conjugation

The newly formed hydroxylated metabolites can then undergo Phase II conjugation reactions, where an endogenous molecule is attached to the hydroxyl group, further increasing water solubility and facilitating excretion.[1][16] The main conjugation pathways for OH-PCBs are:

-

Sulfation: Catalyzed by sulfotransferases (SULTs), adding a sulfate group.[16][17][18]

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety.[1][16][17]

Some studies suggest that sulfation may be a significant pathway for the metabolism of lower-chlorinated PCBs.[17][18]

Excretion

The parent PCB-104 is poorly excreted due to its high lipophilicity and retention in adipose tissue.[4] Its metabolites, particularly the conjugated forms, are more readily excreted in the urine and feces.[4][14] Biliary excretion is a significant route for the elimination of conjugated metabolites into the feces.

Visualizing the Process: Diagrams and Workflows

Experimental Workflow

Caption: Overview of the in vivo toxicokinetic study workflow.

Proposed Metabolic Pathway of PCB-104

Caption: Proposed metabolic pathway for PCB-104.

Quantitative Data Summary

The following table presents hypothetical, yet representative, toxicokinetic parameters for PCB-104 based on typical findings for pentachlorobiphenyls.

Table 2: Representative Toxicokinetic Parameters of PCB-104 in Rats

| Parameter | Value | Unit | Description |

| Absorption | |||

| Tₘₐₓ (Time to maximum concentration) | 4 - 8 | hours | Time to reach peak plasma concentration after oral dosing. |

| Cₘₐₓ (Maximum concentration) | Dose-dependent | ng/mL | Peak plasma concentration achieved. |

| F (Bioavailability) | > 80 | % | Fraction of the dose that reaches systemic circulation. |

| Distribution | |||

| Vd (Volume of distribution) | High | L/kg | Indicates extensive distribution into tissues, particularly fat. |

| Elimination | |||

| t₁/₂ (Half-life) | 50 - 150 | days | Time required for the plasma concentration to decrease by half.[4] |

| CL (Clearance) | Low | mL/h/kg | Rate of removal from the body. |

Conclusion: Implications for Risk Assessment and Future Research

The in vivo toxicokinetics of 2,3',4,4',6-pentachlorobiphenyl are characterized by efficient absorption, extensive distribution to adipose tissue, slow metabolism primarily mediated by CYP enzymes, and very slow elimination of the parent compound. The formation of hydroxylated metabolites, which can be further conjugated, is the key pathway for its eventual excretion.

This detailed understanding is crucial for:

-

Accurate Human Health Risk Assessment: By providing data on the persistence and internal dose of PCB-104, we can better predict potential adverse health effects.

-

Development of Biomonitoring Strategies: Measuring specific metabolites in urine or blood could serve as biomarkers of exposure.

-

Informing Regulatory Decisions: Robust toxicokinetic data is essential for setting safe exposure limits.

Future research should focus on elucidating the specific human CYP isoforms responsible for PCB-104 metabolism to improve the accuracy of interspecies extrapolation. Additionally, investigating the potential for certain hydroxylated metabolites to be more toxic than the parent compound is an important area of ongoing research.[19]

References

- McGraw, J. E., & Waller, D. P. (2006). Specific human CYP450 isoform metabolism of a pentachlorobiphenyl (PCB-IUPAC# 101).

- Letcher, R. J., Klasson-Wehler, E., & Bergman, Å. (2000). Metabolism and metabolites of polychlorinated biphenyls (PCBs). In Persistent Organic Pollutants (pp. 117-158). Springer, Berlin, Heidelberg.

- Inui, H., & Ohkawa, H. (2015). Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Related Compounds. International Journal of Molecular Sciences, 16(7), 16076–16095.

- Wang, Y., Li, Y., Zhang, J., & Wang, L. (2024). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies. Frontiers in Microbiology, 15, 1384013.

- Grimm, F. A., Lehmler, H.-J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Identification of a sulfate metabolite of PCB 11 in human serum. Environmental Science & Technology, 49(22), 13535–13543.

- Dhakal, K., He, X., Lehmler, H.-J., Teesch, L. M., Robertson, L. W., & Duffel, M. W. (2012). Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats. Chemical Research in Toxicology, 25(12), 2774–2784.

- Bandiera, S. M. (2001). Binding and metabolism of tetrachlorobiphenyls by Cytochrome P450 enzymes : structure-activity relationships. UBC Library Open Collections.

- Grimm, F. A., Lehmler, H.-J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245–272.

- Letcher, R. J., Alaee, M., & Muir, D. C. G. (2009). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environmental Health Perspectives, 117(7), 969–976.

- Grimm, F. A., Lehmler, H.-J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Identification of a sulfate metabolite of PCB 11 in human serum.

- Grimm, F. A., Lehmler, H.-J., He, X., Robertson, L. W., & Duffel, M. W. (2013). Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin. Environmental Health Perspectives, 121(6), 681–686.

- Newsome, W. H., & Davies, D. (1996). Hydroxylated Metabolites of Polychlorinated Biphenyls (PCBs) in California Wild Birds. Department of Toxic Substances Control.

- Genuis, S. J., & Genuis, S. K. (2018). Associations between cytochrome P450 (CYP) enzyme activities and plasma polychlorinated biphenyl (PCB) concentrations.

- Kania-Korwel, I., & Lehmler, H.-J. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12436–12446.

- Kania-Korwel, I., & Lehmler, H.-J. (2016). Atropselective Disposition of 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) and Identification of Its Metabolites in Mice with Liver-specific Deletion of Cytochrome P450 Reductase. Environmental Health Perspectives, 124(10), 1594–1602.

- Warner, N. A., Norstrom, R. J., & Bergman, Å. (2008). Chiral Polychlorinated Biphenyls Are Biotransformed Enantioselectively by Mammalian Cytochrome P-450 Isozymes to Form Hydroxylated Metabolites. Environmental Science & Technology, 42(24), 9126–9132.

- Park, J. S., Linderholm, L., & Hertz-Picciotto, I. (2009). Hydroxylated PCB metabolites (OH-PCBs) in archived serum from 1950–60's California mothers: A pilot study. Chemosphere, 74(7), 987–991.

- Krumwiede, D., & Huebschmann, H.-J. (2026, March 28). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. Thermo Fisher Scientific.

- Ueno, D., Darling, C., & Kajiwara, N. (2015). Distribution and excretion of 2,2',3,4',5,5',6-heptachlorobiphenyl (CB187) and its metabolites in rats and guinea pigs. The Journal of Toxicological Sciences, 40(1), 11–20.

- Wang, Y., Li, Y., Zhang, J., & Wang, L. (2024, June 11). Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies. Frontiers.

- Sandau, C. D., Ayotte, P., & Dewailly, É. (2000). Pentachlorophenol and hydroxylated polychlorinated biphenyl metabolites in umbilical cord plasma of neonates from coastal populations in Québec. Environmental Health Perspectives, 108(6), 547–552.

- Kania-Korwel, I., & Lehmler, H.-J. (2024, November 6). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. eScholarship.org.

- Krumwiede, D., & Huebschmann, H.-J. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. SCISPEC.

- Muir, D. C. G., & Sverko, E. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry, 386(4), 769–789.

- Klasson-Wehler, E., Bergman, A., Kowalski, B., & Brandt, I. (1987). Metabolism of 2,3,4',6-tetrachlorobiphenyl: formation and tissue localization of mercapturic acid pathway metabolites in mice. Xenobiotica, 17(4), 477–486.

- Ariyoshi, N., Oguri, K., & Yoshimura, H. (2005). [Metabolism of 2, 3', 4, 4', 5-pentachlorobiphenyl in guinea pig microsomes]. Fukuoka igaku zasshi = Hukuoka Acta medica, 96(5), 200–208.

- Watt, J. A., O'Connor, G. A., & Ogram, A. V. (2006). Bioavailability of 2,3',4,4',5-pentachlorobiphenyl (PCB118) and 2,2',5,5'-tetrachlorobiphenyl (PCB52) from soils using a rat model and a physiologically based extraction test. Journal of Environmental Quality, 35(1), 146–153.

- Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Pentachlorophenol.

- U.S. Environmental Protection Agency. (2024, May 15). Appendix D: Water Quality Monitoring Analytical PCB Methods.

- United Nations Environment Programme. (n.d.).

- Håkansson, H., Manzoor, E., & Ahlborg, U. G. (2002).

- Kania-Korwel, I., & Lehmler, H.-J. (2016). TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW. Journal of Environmental Science and Health, Part C, 34(4), 233–268.

- Richter, E., & Schäfer, S. G. (1979). Paraffin-stimulated excretion of 2,4,6,2′,4′-pentachlorobi[14C]phenyl by rats. Toxicology and Applied Pharmacology, 50(2), 263–268.

- Qiao, G. L., & Riviere, J. E. (2000). Tetrachloro biphenyl (TCB) in an Ex- vivo Pig Model: Assessing the Impact of Dermal Exposure Variables. International Journal of Occupational and Environmental Health, 6(2), 127–137.

- Grandjean, P., Weihe, P., & Burse, V. W. (2001). Elimination Half-Lives of Polychlorinated Biphenyl Congeners in Children. Environmental Science & Technology, 35(5), 842–847.

- Safe, S., Bandiera, S., Sawyer, T., Robertson, L., Safe, L., Parkinson, A., ... & Nagayama, J. (1985). Polychlorinated biphenyls: Correlation between in vivo and in vitro quantitative structure‐activity relationships (QSARs). Environmental Health Perspectives, 61, 285–291.

- Ueno, D., Darling, C., & Kajiwara, N. (2015). Enantioselective metabolism of chiral polychlorinated biphenyl 2,2′,3,4,4′,5′,6-Heptachlorobiphenyl (CB183) by human and rat CYP2B subfamilies.

- Mise, M., Yabu, I., & Inui, H. (2023, September 10). Enhanced metabolism of 2,3′,4,4′,5- pentachlorobiphenyl (CB118) by bacterial cytochrome P450 monooxygenase mutants of Bacill. Kobe University.

- Chu, I., Villeneuve, D. C., & Yagminas, A. (1995). Subchronic toxicity of PCB 105 (2,3,3',4,4'-pentachlorobiphenyl) in rats. Journal of Environmental Science and Health, Part B, 30(1), 77–88.

- Hansen, L. G. (2005). Congener-Specific Tissue Distribution of Aroclor 1254 and a Highly Chlorinated Environmental PCB Mixture in Rats. Environmental Science & Technology, 39(10), 3805–3814.

- Hoffman, D. J., Melancon, M. J., & Klein, P. N. (1996). Developmental Toxicity of PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) in Nestling American Kestrels (Falco sparverius). Fundamental and Applied Toxicology, 34(2), 188–200.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Paraffin-stimulated excretion of 2,4,6,2′,4′-pentachlorobi[14C]phenyl by rats / Toxicology and Applied Pharmacology, 1979 [sci-hub.sg]

- 5. Bioavailability of 2,3',4,4',5-pentachlorobiphenyl (PCB118) and 2,2',5,5'-tetrachlorobiphenyl (PCB52) from soils using a rat model and a physiologically based extraction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue distribution and half-lives of individual polychlorinated biphenyls and serum levels of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. epa.gov [epa.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pcb.unitar.org [pcb.unitar.org]

- 12. Binding and metabolism of tetrachlorobiphenyls by Cytochrome P450 enzymes : structure-activity relationships - UBC Library Open Collections [open.library.ubc.ca]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity GC-MS/MS Determination of 2,3',4,4',6-Pentachlorobiphenyl (PCB 119) in Environmental Matrices

Audience: Researchers, Analytical Scientists, and Environmental/Drug Development Professionals Matrix: Soil, Sediment, Biosolids, and Tissue Target Analyte: 2,3',4,4',6-Pentachlorobiphenyl (IUPAC PCB 119)

Introduction and Scientific Rationale

Polychlorinated biphenyls (PCBs) are a class of 209 congeners characterized by their persistence, bioaccumulation, and toxicity. While historically analyzed using High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) as mandated by[1], recent advancements in triple quadrupole mass spectrometry (GC-MS/MS) have revolutionized trace-level PCB analysis. GC-MS/MS offers comparable sensitivity and superior selectivity against complex matrix interferences through Selected Reaction Monitoring (SRM), making it a highly robust and cost-effective alternative for routine monitoring[2].

PCB 119 (2,3',4,4',6-Pentachlorobiphenyl) is a pentachlorinated congener. Because it possesses chlorine substitutions at the ortho positions (2 and 6), it is non-coplanar and sterically hindered, distinguishing its toxicological profile from dioxin-like coplanar PCBs[3]. The analytical challenge lies in chromatographically resolving PCB 119 from structurally similar pentachloro- isomers (e.g., PCB 118, PCB 105) and eliminating isobaric matrix interferences. This protocol establishes a self-validating isotope dilution GC-MS/MS workflow specifically optimized for PCB 119.

Experimental Design and Causality

To ensure a self-validating system, this protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a 13C12 -labeled PCB 119 surrogate prior to extraction, all subsequent losses during sample preparation are inherently corrected.

Chromatographic Strategy

A specialized stationary phase, such as a 5% phenyl methylpolysiloxane (e.g., DB-5MS) or a dedicated PCB column (e.g., TRACE™ TR-PCB 8 MS), is required[2][4]. The causality here is driven by the boiling point and polarizability of the congeners; the optimized temperature ramp ensures that PCB 119 elutes distinctly from critical co-eluting pairs, preventing false-positive quantitation.

MS/MS Collision Energy Optimization

In the collision cell, the precursor ion [M]+∙ (m/z 325.9 for native pentachlorobiphenyl) undergoes collision-induced dissociation (CID) using Argon gas. The primary fragmentation pathway for PCBs is the sequential loss of chlorine radicals ( Cl∙ ) or molecular chlorine ( Cl2 ). Optimizing the collision energy (CE) to ~30-35 eV maximizes the yield of the [M−Cl2]+∙ product ion (m/z 255.9), providing an SRM transition that is highly specific and effectively filters out co-extracted lipid backbones.

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data processing, highlighting the points of standard addition for self-validation.

Caption: Step-by-step sample preparation and GC-MS/MS analysis workflow for PCB 119 detection.

Step-by-Step Protocol

Sample Preparation and Cleanup

-

Spiking: Weigh 10 g of homogenized solid sample (soil/sediment) into an extraction cell. Spike with 1.0 ng of 13C12 -PCB 119 extraction standard.

-

Extraction: Extract using Pressurized Liquid Extraction (PLE) with a 1:1 (v/v) mixture of Hexane and Dichloromethane (DCM) at 100 °C and 1500 psi.

-

Primary Cleanup (Silica): Pass the concentrated extract through a multi-layer silica gel column (containing acidic, basic, and neutral silica layers). Elute with 150 mL of hexane. Rationale: The acidic silica oxidizes bulk lipids, while basic silica removes acidic interferences.

-

Secondary Cleanup (Alumina): Transfer the eluate to an activated basic alumina column to further separate PCBs from residual pesticides and planar compounds.

-

Reconstitution: Concentrate the final eluate under a gentle stream of ultra-pure nitrogen to near dryness. Reconstitute in 20 µL of nonane containing the recovery standard ( 13C12 -PCB 138) to monitor the absolute recovery of the extraction standard.

GC-MS/MS Instrumental Parameters

To achieve baseline resolution and optimal ionization, the GC and MS parameters must be strictly controlled.

Table 1: GC-MS/MS Operating Conditions

| Parameter | Setting / Specification |

| System | Triple Quadrupole GC-MS/MS (e.g., Thermo TSQ 9610 or Agilent 7010B) |

| Column | TRACE™ TR-PCB 8 MS (50 m × 0.25 mm × 0.25 μm) or equivalent DB-5MS |

| Carrier Gas | Helium (99.999%), Constant Flow at 1.2 mL/min |

| Injection Mode | Splitless, 1 µL volume, Injector Temp: 280 °C |

| Oven Program | 90 °C (1 min) → 20 °C/min to 150 °C → 2.5 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 300 °C (Electron Ionization, 70 eV) |

| Collision Gas | Argon (99.999%), 1.5 mTorr |

SRM Transitions for PCB 119

Quantitation is performed using the primary transition, while the secondary transition serves as a qualifier to ensure peak purity. The ion ratio between the quantifier and qualifier must remain within ±15% of the theoretical isotopic ratio.

Table 2: Selected Reaction Monitoring (SRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |

| Native PCB 119 | 325.9 | 255.9 | 32 | 40 | Quantifier |

| Native PCB 119 | 327.9 | 257.9 | 32 | 40 | Qualifier |

| 13C12 -PCB 119 | 337.9 | 267.9 | 32 | 40 | Ext. Standard Quantifier |

| 13C12 -PCB 119 | 339.9 | 269.9 | 32 | 40 | Ext. Standard Qualifier |

| 13C12 -PCB 138 | 371.8 | 301.9 | 35 | 40 | Recovery Standard |

Quality Assurance & Self-Validation Criteria

A protocol is only as reliable as its internal quality controls. The following criteria must be met for a batch to be considered valid:

-

Isotope Recovery: The absolute recovery of the 13C12 -PCB 119 surrogate must fall between 25% and 150%[1]. IDMS mathematically corrects for this variance, but recoveries outside this range indicate a catastrophic failure in sample prep.

-

Method Blank: Target PCB 119 concentration in the laboratory blank must be <Limit of Quantitation (LOQ) (typically <0.5 pg/g ).

-

Ion Ratio Confirmation: The ratio of m/z 255.9 to 257.9 must match the theoretical chlorine isotope cluster distribution within a 15% tolerance window.

References

-

Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency (EPA). Available at:[Link]

-

Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Pragolab / Thermo Fisher Scientific. Available at: [Link]

-

Supplementary Material: Gas Chromatography-Mass Spectrometry (GC-MS). Royal Society Publishing. Available at:[Link]

Sources

Application Note: High-Recovery Solid-Phase Extraction of 2,3',4,4',6-Pentachlorobiphenyl (PCB 103) from Aqueous Samples

Introduction: The Challenge of PCB 103 Analysis

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their chemical stability, bioaccumulation potential, and toxicity.[1][2] Among the 209 congeners, 2,3',4,4',6-pentachlorobiphenyl (PCB 103) is frequently monitored in environmental samples. Accurate quantification of PCB 103 in water requires a robust sample preparation method to isolate this highly nonpolar analyte from a complex aqueous matrix and concentrate it to levels suitable for instrumental analysis, such as gas chromatography (GC).

Solid-Phase Extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for this purpose.[2][3] SPE significantly reduces the consumption of hazardous organic solvents, shortens extraction times, and improves reproducibility, making it the method of choice for modern analytical laboratories.[2][3][4] This document provides a detailed, field-proven protocol for the extraction of PCB 103 from water samples using reversed-phase SPE, grounded in U.S. EPA methodologies like SW-846 Method 3535A.[1][5][6]

Principle & Rationale: A Mechanistic Approach to SPE for PCBs

The successful extraction of PCB 103 hinges on exploiting its distinct chemical properties. As a nonpolar, hydrophobic compound, PCB 103 has a strong affinity for nonpolar environments and is sparingly soluble in water. SPE leverages this by using a solid sorbent with a nonpolar surface to retain the analyte while the polar water sample passes through.

-

Sorbent Selection: The cornerstone of this method is a reversed-phase sorbent.

-

C18 (Octadecyl-bonded silica): This is the most common choice for nonpolar analytes like PCBs. The long C18 alkyl chains create a highly hydrophobic stationary phase that effectively retains PCB 103 from the aqueous sample via van der Waals forces.[3][5][7] High-quality C18 disks or cartridges are recommended for optimal performance.[3]

-

Hydrophilic-Lipophilic Balanced (HLB) Polymers: These polymeric sorbents, often made from a copolymer like divinylbenzene and N-vinylpyrrolidone, offer a versatile alternative.[8][9][10] The divinylbenzene component provides hydrophobic retention for PCBs, while the N-vinylpyrrolidone component offers some hydrophilic character, which can be advantageous for complex matrices.[8][11] HLB sorbents also boast high capacity and stability across a wide pH range.[9]

-

-

Elution Strategy: The principle of "like dissolves like" governs the elution step. To release the retained PCB 103, a nonpolar organic solvent is used to disrupt the van der Waals interactions between the analyte and the C18 sorbent, allowing it to be washed off the column into a collection vessel.

The following diagram illustrates the key decision-making logic in developing this SPE method.

Caption: Logical relationships in SPE method development for PCB 103.

Detailed Protocol: SPE of PCB 103 from Water

This protocol is optimized for a 1-liter water sample using a C18 SPE cartridge. It is performance-based and can be modified, provided all quality control requirements are met.[5][7]

3.1. Materials and Reagents

-